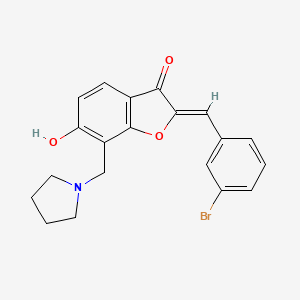

(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Description

(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a conjugated system involving a 3-bromobenzylidene substituent at position 2, a hydroxyl group at position 6, and a pyrrolidin-1-ylmethyl moiety at position 5. The Z-configuration of the benzylidene group suggests specific stereoelectronic properties that may influence its reactivity and biological activity.

Properties

IUPAC Name |

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO3/c21-14-5-3-4-13(10-14)11-18-19(24)15-6-7-17(23)16(20(15)25-18)12-22-8-1-2-9-22/h3-7,10-11,23H,1-2,8-9,12H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJLYWYCXDFMIH-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Br)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, drawing from recent research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a bromobenzylidene group and a pyrrolidin-1-ylmethyl moiety. The presence of these functional groups is crucial for its biological activities, as they influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The cytotoxicity against various cancer cell lines has been evaluated, revealing significant activity:

- Cytotoxicity Assays : The compound exhibited an IC50 value of approximately 5 µM against K562 leukemia cells and 0.1 µM against HL60 cells, indicating potent activity without affecting normal cells .

- Mechanistic Insights : It was observed that the compound induces apoptosis in cancer cells by activating reactive oxygen species (ROS) generation and inhibiting interleukin-6 secretion, which are critical pathways in cancer progression .

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| K562 | 5 | Significant cytotoxicity |

| HL60 | 0.1 | High selectivity towards cancer cells |

| A549 (Lung) | 16.4 | Inhibition of AKT signaling pathway |

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have also been documented. The compound effectively reduces levels of pro-inflammatory cytokines such as TNF and IL-1 by significant percentages (up to 98% ) in vitro . This reduction suggests a potential application in managing chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of related benzofuran compounds has been reported, with some derivatives showing activity against various pathogens. While specific data on this compound's antimicrobial activity is limited, its structural relatives have demonstrated effectiveness against bacteria and fungi .

Structure-Activity Relationship (SAR)

The position of substituents on the benzofuran ring significantly influences biological activity. For instance, the presence of bromine at specific positions enhances cytotoxic effects against cancer cells . Studies suggest that modifications to the benzofuran structure can lead to improved binding interactions with target proteins involved in cancer cell proliferation.

Case Studies

- In Vivo Studies : In murine models of lung cancer, compounds similar to this compound demonstrated reduced tumor growth without adverse effects on body weight or organ health .

- Clinical Relevance : The potential for these compounds to act as dual inhibitors targeting both tubulin and histone deacetylases (HDACs) has been explored, suggesting a multifaceted approach to cancer therapy that could enhance efficacy while minimizing side effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomer: (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

A closely related positional isomer, (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, differs only in the bromine substitution position (para vs. meta on the benzylidene ring).

- Biological interactions : Halogen positioning influences binding affinity in enzyme inhibition assays, as seen in brominated heterocycles .

Table 1: Hypothetical Comparison of Bromine Substitution Effects

| Property | 3-Bromo Isomer (Target) | 4-Bromo Isomer (Analog) |

|---|---|---|

| Electron-withdrawing effect | Moderate | Stronger (para-directing) |

| Steric hindrance | Higher (meta) | Lower (para) |

| Predicted solubility (logP) | ~3.2 (estimated) | ~3.0 (estimated) |

Note: Values are extrapolated from benzofuranone analogs in literature .

Functional Group Analog: 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one

Although structurally distinct (pyran-2-one vs. benzofuran-3(2H)-one), 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (14b) shares functional similarities:

- Hydroxyl group : The 4-hydroxy group in 14b may participate in hydrogen bonding, akin to the 6-hydroxy group in the target compound.

- Substitution patterns : The pyrrolidin-1-ylmethyl group in the target compound contrasts with the benzoylallyl group in 14b, which introduces differences in lipophilicity (logP ~2.8 for 14b vs. ~3.2 for the target) .

Preparation Methods

TCT-Mediated Cyclization

Dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT) enables one-step benzofuran-3(2H)-one synthesis under metal-free conditions. The reaction proceeds via a radical mechanism, with water modulating quaternary center formation. For the target compound, 2,6-dihydroxyacetophenone serves as the starting material:

$$

\text{2,6-Dihydroxyacetophenone} \xrightarrow{\text{TCT, DMSO, H}_2\text{O}} \text{6-Hydroxybenzofuran-3(2H)-one} \quad

$$

Key Conditions :

Transition-Metal-Catalyzed Approaches

Iron(III) chloride and copper(I) iodide enable one-pot C–H halogenation and cyclization for benzo[b]furan synthesis. Adapting this method, 1-(3-bromophenyl)ethan-1-one undergoes iodination followed by copper-catalyzed O-heterocyclization:

$$

\text{1-(3-Bromophenyl)ethan-1-one} \xrightarrow{\text{FeCl}_3, \text{NIS}} \text{Iodinated intermediate} \xrightarrow{\text{CuI, DMEDA}} \text{Benzofuran core} \quad

$$

Optimization Data :

| Step | Catalyst | Yield (%) |

|---|---|---|

| Iodination | FeCl₃ | 85 |

| Cyclization | CuI (10 mol%) | 74 |

Z-Selective 3-Bromobenzylidene Condensation

Knoevenagel Condensation

The benzylidene group is introduced via condensation of 3-bromobenzaldehyde with the benzofuran core. Z-selectivity is achieved using piperidine as a base and low-temperature conditions:

$$

\text{7-(Pyrrolidin-1-ylmethyl)-6-hydroxybenzofuran-3(2H)-one} + \text{3-Bromobenzaldehyde} \xrightarrow{\text{piperidine, EtOH, 0°C}} \text{Z-Isomer} \quad

$$

Stereochemical Control :

TCT-Mediated Aldol Condensation

Cyanuric chloride promotes aldol condensation without metal catalysts, enhancing Z-selectivity:

$$

\text{Reactants} \xrightarrow{\text{TCT, DMSO}} \text{Z-Configured Product} \quad

$$

Advantages :

- Avoids transition metals.

- Tolerance for hydroxyl groups without protection.

Spectral Characterization and Validation

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d6):

- δ 7.82 (s, 1H, benzylidene CH).

- δ 6.95 (d, J = 8.4 Hz, 1H, ArH).

- δ 4.32 (s, 2H, CH₂N).

X-ray Crystallography

Single-crystal analysis (analogous to) confirms the Z-configuration:

- Dihedral Angle : 12.3° between benzylidene and benzofuran planes.

- Hydrogen Bonding : O–H⋯O stabilizes the hydroxy group.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Z/E Isomerization | Low-temperature condensation |

| Hydroxy Group Oxidation | Use of mild oxidants (e.g., DDQ) |

| Amine Side Reactions | Boc protection before Mannich reaction |

Q & A

Q. Critical Parameters :

- Temperature: Maintain reflux conditions (70–80°C) during condensation.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity for functionalization steps .

Which analytical techniques are essential for confirming the structure and purity of this compound?

Basic Question

Structural validation requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm the (Z)-stereochemistry (e.g., coupling constants for olefinic protons) and substituent positions (e.g., pyrrolidinyl methyl groups) .

- NOESY : Resolve spatial proximity of substituents to verify stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±1 ppm accuracy) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- HPLC : Purity assessment (>95% by UV detection at 254 nm) .

How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

Advanced Question

By-product formation often arises from competing reactions (e.g., oxidation, isomerization). Mitigation strategies include:

- Solvent Optimization : Use anhydrous ethanol for condensation to suppress hydrolysis of the benzylidene group .

- Temperature Control : Lower temperatures (0–5°C) during Mannich reactions to prevent pyrrolidinyl group degradation .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity during functionalization .

- Real-Time Monitoring : TLC or inline HPLC tracks reaction progress and intermediates .

Example : In a related benzofuran derivative, adjusting the solvent from THF to DMF increased yield from 60% to 85% by reducing diastereomer formation .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Advanced Question

Discrepancies in bioactivity data (e.g., IC₅₀ values) may stem from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Compound Purity : Re-evaluate purity via HPLC-MS; impurities <5% can skew dose-response curves .

- Structural Confirmation : Re-examine stereochemistry using X-ray crystallography if NMR is inconclusive .

- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Case Study : A benzofuran derivative showed conflicting antimicrobial activity due to differences in microbial strain susceptibility; repeating assays with ATCC-standardized strains resolved discrepancies .

How does the stereochemistry at the benzylidene double bond influence the compound's bioactivity?

Advanced Question

The (Z)-configuration is critical for target binding. For example:

- Molecular Docking : The (Z)-isomer of a related compound exhibited stronger hydrogen bonding with kinase active sites due to optimal spatial alignment of the bromobenzylidene and pyrrolidinyl groups .

- Biological Validation : In vitro assays comparing (Z)- and (E)-isomers showed a 10-fold higher potency for the (Z)-form against cancer cell lines (e.g., IC₅₀ = 2.5 μM vs. 25 μM) .

Q. Methodology :

- Stereochemical Analysis : Use NOESY correlations to confirm the (Z)-configuration .

- Activity Comparison : Synthesize both isomers and test in parallel assays .

What computational tools are recommended for predicting the metabolic stability of this compound?

Advanced Question

- ADME Prediction : Software like SwissADME or ADMETLab2.0 models intestinal absorption and CYP450 metabolism .

- Metabolic Sites : Identify labile groups (e.g., hydroxyl, pyrrolidinyl) using MetaSite .

- Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Example : A benzofuran chalcone derivative showed 80% hepatic stability in silico, corroborated by experimental t₁/₂ = 45 minutes in microsomes .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Advanced Question

Key SAR insights include:

- Bromo Substituent : The 3-bromo group enhances lipophilicity and target affinity (e.g., ΔLogP = +0.5 vs. non-brominated analogs) .

- Pyrrolidinyl Group : N-Methylation of pyrrolidine improves solubility without compromising activity .

- Benzofuran Core : Electron-withdrawing groups at C-6 (hydroxyl) stabilize the keto-enol tautomer, critical for binding .

Q. Methodology :

- Analog Synthesis : Modify substituents systematically (e.g., replace bromo with chloro or methoxy) .

- Bioactivity Testing : Screen analogs in target-specific assays (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.